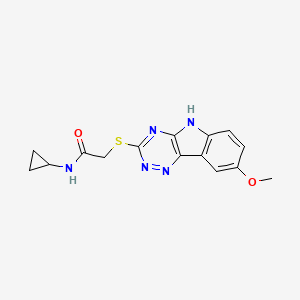![molecular formula C6H9N5 B12596163 Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine CAS No. 877396-86-6](/img/structure/B12596163.png)
Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by its unique structure, which includes a pyrrole ring fused with another pyrrole ring, and three amine groups attached to the structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular C-H amination of α-indolylhydrazones using a Cu/Fe co-catalyst system at 50°C in water has been reported as an effective method . This method is practical, robust, and environmentally friendly, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles is often emphasized to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites in the molecule, such as the amine groups and the pyrrole rings.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve mild temperatures and solvents like water or ethanol.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit FGFRs by binding to the receptor’s active site, preventing the activation of downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis, highlighting its potential as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine can be compared with other similar compounds, such as pyrrolo[2,3-b]pyridine derivatives and pyrrolo[3,2-b]pyrrole-1,4-diones . While these compounds share structural similarities, this compound is unique due to its specific arrangement of amine groups and its distinct reactivity profile. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
List of Similar Compounds
- Pyrrolo[2,3-b]pyridine derivatives
- Pyrrolo[3,2-b]pyrrole-1,4-diones
- Pyrrolo[1,2-a]quinolines
Eigenschaften
CAS-Nummer |
877396-86-6 |
|---|---|
Molekularformel |
C6H9N5 |
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
1H-pyrrolo[2,3-b]pyrrole-4,5,6-triamine |
InChI |
InChI=1S/C6H9N5/c7-4-3-1-2-10-6(3)11(9)5(4)8/h1-2,10H,7-9H2 |
InChI-Schlüssel |
KAYVTDDTSQGNJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=C1C(=C(N2N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


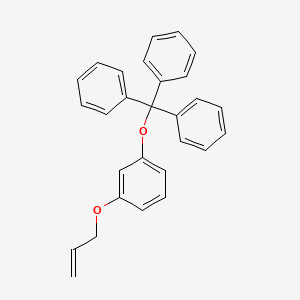
![5-Methyl-2-[(2,4,6-trimethylphenyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12596086.png)
![1-[(4-Bromophenoxy)(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12596087.png)
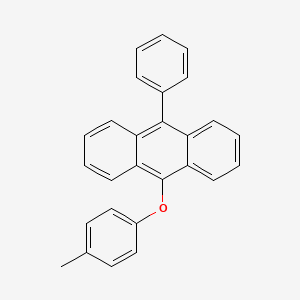
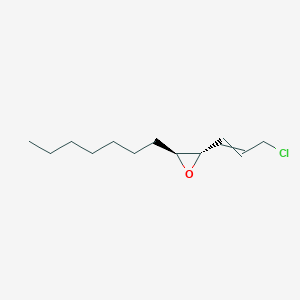
![1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)-](/img/structure/B12596107.png)
![{4-[(8-Chlorooctyl)oxy]phenyl}(4-hydroxyphenyl)methanone](/img/structure/B12596109.png)
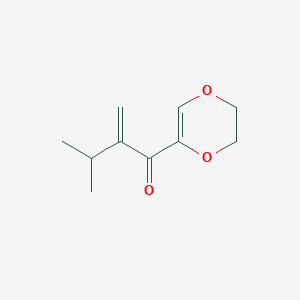
![N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]-2-(2-fluorophenyl)ethanamine](/img/structure/B12596123.png)



![3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596149.png)
